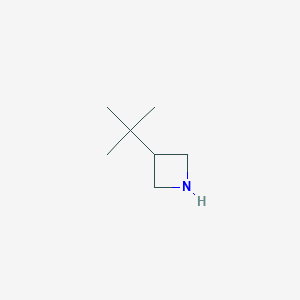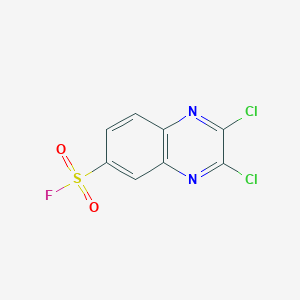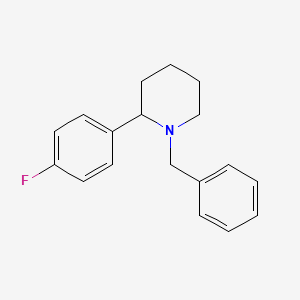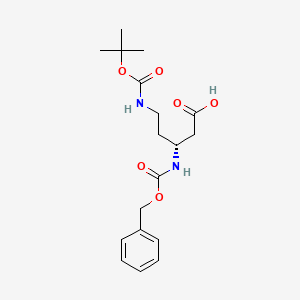
4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a methyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide typically involves the condensation of 4-amino-2-ethoxy-5-methylbenzoic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by agents such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation . This method is favored for its efficiency and eco-friendliness.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and green catalysts ensures high yield and purity, making the process suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学研究应用
4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
- 4-Amino-N-(2-methylphenyl)benzamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to these similar compounds, 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups enhances its solubility and reactivity, making it suitable for specialized applications in pharmaceuticals and materials science .
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
4-amino-N-(2-ethoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-9-4-11(2)10-14(15)18-16(19)12-5-7-13(17)8-6-12/h4-10H,3,17H2,1-2H3,(H,18,19) |
InChI 键 |
PTKDRMMBSGMKQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)







